molecular formula C₂₀H₂₂F₃N₃O₂ B103903 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate CAS No. 51941-08-3

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

Cat. No.: B103903
CAS No.: 51941-08-3
M. Wt: 393.4 g/mol
InChI Key: LJCWCJMUWXDVKW-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate is a compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring The piperazine ring is linked to an ethyl 2-aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate typically involves the following steps:

    Formation of 3-(Trifluoromethyl)phenylpiperazine: This can be achieved by reacting 3-(trifluoromethyl)aniline with piperazine under suitable conditions, such as in the presence of a solvent like ethanol and a catalyst.

    Esterification: The resulting 3-(trifluoromethyl)phenylpiperazine is then reacted with ethyl 2-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

    Pharmacology: The compound is studied for its potential effects on serotonin receptors and other neurotransmitter systems.

    Biology: It is used in research related to receptor binding studies and signal transduction pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a ligand that binds to these receptors, modulating their activity and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine: A similar compound with a trifluoromethyl group attached to the phenyl ring and a piperazine moiety.

    1-(4-Trifluoromethylphenyl)piperazine: Another isomer with the trifluoromethyl group in the para position.

    Benzylpiperazine: A related compound used in combination with trifluoromethylphenylpiperazine in some pharmacological studies.

Uniqueness

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate is unique due to the presence of both the trifluoromethyl group and the ethyl 2-aminobenzoate moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-19(27)17-6-1-2-7-18(17)24/h1-7,14H,8-13,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWCJMUWXDVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966267
Record name 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-aminobenzoate
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51941-08-3
Record name 1-Piperazineethanol, 4-[3-(trifluoromethyl)phenyl]-, 1-(2-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51941-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(trifluoromethyl)phenyl]piperazine-1-ethyl 2-aminobenzoate
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